Boc-Abu-OH

Catalog No.
S665842
CAS No.
34306-42-8
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Abu-OH

CAS Number

34306-42-8

Product Name

Boc-Abu-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N

SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Abu-OH;34306-42-8;Boc-L-2-aminobutyricacid;(S)-2-((TERT-BUTOXYCARBONYL)AMINO)BUTANOICACID;Boc-2-Abu-OH;Boc-L-2-aminobutanoicacid;L-2-(BOC-AMINO)BUTYRICACID;ST51014916;(S)-2-(Tert-butoxycarbonylamino)butyricacid;(2S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-2-(Boc-amino)butyricacid;(S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;BOC-homoalanine;PubChem18942;AC1MBSF4;15533_ALDRICH;SCHEMBL835996;15533_FLUKA;MolPort-002-344-005;PNFVIPIQXAIUAY-LURJTMIESA-N;ACT10804;ZINC2384824;CB-833;EBD2202708;(S)-2-t-Butoxycarbonylaminobutanoicacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Boc-Abu-OH is a valuable building block for incorporating the amino acid L-2-aminobutyric acid (Abu) into peptides. Sigma-Aldrich:
  • The Boc (tert-butyloxycarbonyl) protecting group ensures selective attachment of Abu during solid-phase peptide synthesis (SPPS), a technique for creating peptides in a controlled manner. Novabiochem:

Research on Unnatural Amino Acids:

  • Boc-Abu-OH falls under the category of unnatural amino acids, which are not typically found in proteins but can be incorporated into peptides for research purposes. Sigma-Aldrich:
  • Scientists can use Boc-Abu-OH to study the effects of Abu on peptide structure, function, and interactions with other molecules. This research can provide insights into protein design and engineering.

Development of Therapeutic Agents:

  • Peptides containing Abu are being explored for their potential therapeutic applications in various diseases. NCBI: )
  • By using Boc-Abu-OH, researchers can synthesize Abu-containing peptides and investigate their biological activity, paving the way for the discovery of new drugs.

Boc-Abu-OH, chemically known as (S)-2-(Boc-amino)butyric acid or Boc-L-2-aminobutyric acid, is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The Boc (tert-butyloxycarbonyl) group is a versatile protecting group that enhances the stability of amine functionalities during

  • Skin and eye irritant: Boc-Abu-OH can cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation may cause respiratory irritation [].
  • Precautions: Standard laboratory safety practices should be followed when handling Boc-Abu-OH, including wearing gloves, safety glasses, and working in a fume hood [].
, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane. This process yields free amino acids, such as L-2-aminobutyric acid .
  • Coupling Reactions: Boc-Abu-OH can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in solvents such as dimethylformamide. This allows for the formation of peptide bonds essential in peptide synthesis .

Boc-Abu-OH is primarily utilized in peptide synthesis, where it serves to protect the amino group of amino acids during various chemical transformations. Its role as a protecting group is crucial for maintaining the integrity of the amine functionality while allowing other reactions to proceed without interference. The compound does not exhibit significant biological activity on its own but is integral to the synthesis of biologically active peptides and proteins .

The synthesis of Boc-Abu-OH typically involves the following steps:

  • Starting Material: The synthesis begins with DL-2-aminobutyric acid.
  • Reaction Conditions: The DL-2-aminobutyric acid is dissolved in a mixed solution of sodium hydroxide and methanol.
  • Introduction of Boc Group: Di-tert-butyl dicarbonate is added to the reaction mixture to introduce the Boc protecting group.
  • Purification: The resulting product is purified using methods such as high-performance liquid chromatography to ensure quality and yield .

In industrial applications, automated peptide synthesizers may be utilized to scale up production while maintaining purity standards.

Boc-Abu-OH is predominantly used in:

  • Peptide Synthesis: It acts as a building block for synthesizing peptides and proteins by protecting amine groups during coupling reactions.
  • Organic Synthesis: The compound is employed in various organic synthesis protocols where amine protection is necessary to prevent unwanted reactions .

Its unique properties make it valuable in both academic research and pharmaceutical development.

Interaction studies involving Boc-Abu-OH focus primarily on its role in peptide synthesis and its ability to protect amine groups. These studies often examine how effectively Boc-Abu-OH can shield the amine from competing reactions under various conditions, thus ensuring successful peptide bond formation without degradation of the amino acid structure .

Several compounds share structural similarities with Boc-Abu-OH, notable among them are:

Compound NameChemical StructureUnique Features
Boc-GABA-OH(S)-2-(tert-Butoxycarbonylamino)butanoic acidUsed in neurotransmitter studies; different functional groups influence activity.
Boc-Ile-OH(S)-2-(tert-Butoxycarbonylamino)isoleucineIncorporates branched-chain amino acids, affecting hydrophobic interactions.
Boc-Leu-OH(S)-2-(tert-Butoxycarbonylamino)leucineSimilar to Boc-Ile-OH but with different side chain properties affecting stability.

Uniqueness

Boc-Abu-OH stands out due to its specific structure and the effectiveness of the Boc protecting group, which allows for selective deprotection under mild acidic conditions without impacting other functional groups within a peptide chain. This selectivity is particularly advantageous in solid-phase peptide synthesis, making it a preferred choice among chemists working with complex peptide structures .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34306-42-8

Wikipedia

Boc-L-2-aminobutyric acid

Dates

Modify: 2023-08-15

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